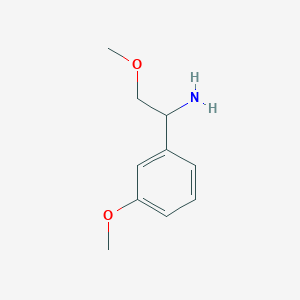
2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a compound that features methoxy groups and an amine group. While the specific compound is not directly studied in the provided papers, related compounds with methoxy groups and amine functionalities are discussed, which can provide insights into the chemical behavior and properties of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine.
Synthesis Analysis
The synthesis of related compounds, such as the nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is reported to be achieved through a single-step process . This suggests that the synthesis of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine could potentially be carried out using similar straightforward synthetic routes, possibly involving condensation reactions or other common organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has been analyzed using X-ray diffraction, as seen in the study of a novel Schiff base compound . The presence of methoxy and amine groups can significantly influence the molecular geometry and electronic distribution, which can be studied using computational methods such as density functional theory (DFT) to predict the structure and reactivity of the compound .
Chemical Reactions Analysis
Compounds with methoxy and amine groups are known to participate in various chemical reactions. For instance, the use of axially chiral 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid as a chiral derivatizing agent for discrimination of enantiomeric alcohols and amines by 1H NMR indicates that methoxy-substituted amines can form diastereomeric complexes with chiral acids . This property could be relevant for 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine in the context of chiral resolution or enantiomeric purity determination.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted amines can be inferred from related studies. For example, the nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, exhibits UV-blocking effects and SOD-like activity, which suggests antioxidant properties . Additionally, the metabolism of methoxylated amines, such as the O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, indicates that methoxy groups can be metabolically cleaved, potentially affecting the biological activity of the compound . These insights can be applied to predict the behavior of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine in biological systems and its potential applications.
Applications De Recherche Scientifique
Use as a Chiral Derivatizing Agent
- Application : Utilized as a chiral derivatizing agent for distinguishing enantiomeric alcohols and amines via 1H NMR. This method involves base-line separation of methoxyl protons in diastereomeric esters or amides, aiding in determining enantiomeric purities and absolute configurations of alcohols and amines (Miyano et al., 1989).
In Amination Reactions
- Application : Studied in the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst. The process primarily produces 2-amino-1-methoxypropane with high selectivity, offering insights into the reaction pathway and influencing factors like temperature and ammonia excess (Bassili & Baiker, 1990).
In Polymer Modification
- Application : Employed in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels via condensation reactions. The amine-modified polymers exhibit increased thermal stability and show potential for antibacterial and antifungal medical applications (Aly & El-Mohdy, 2015).
In Catalytic Studies
- Application : Explored in the synthesis of nickel(II) complexes for ethylene oligomerization studies. The amines are crucial for the catalytic activity in producing ethylene dimers, trimmers, and tetramers, enhancing understanding of the reaction mechanism (Nyamato et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-1-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSSQJYZMYXKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)

![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
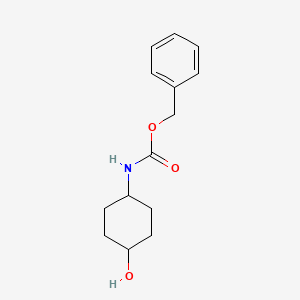
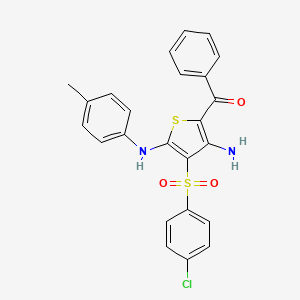

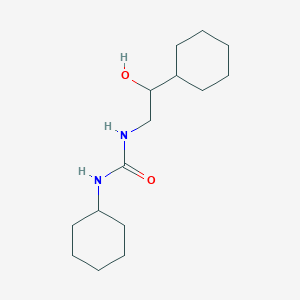
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

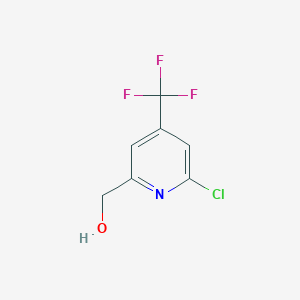
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)
